molecular formula C13H7ClN4O3 B5626107 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B5626107
M. Wt: 302.67 g/mol
InChI Key: KNAJEBQEUXTYDD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is a specialized benzotriazole derivative offered for research and development purposes. Compounds within the benzotriazole chemical class are extensively utilized in organic synthesis as building blocks and intermediates for the construction of more complex molecules . The structural motifs present in this compound—including the benzotriazole ring, nitro group, and chloro substituent—are commonly investigated for developing substances with significant biological activity. Research into similar 1-aryl-benzotriazole derivatives has shown that these hybrids are a promising platform for creating new antitumor agents, with some demonstrating cytotoxic activity, antioxidant properties, and the ability to suppress tumor cell migration . Furthermore, triazole derivatives are widely studied as effective corrosion inhibitors for metals in acidic media, where their performance is linked to the presence of π-electrons and heteroatoms that facilitate adsorption onto metal surfaces . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

benzotriazol-1-yl-(4-chloro-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-8-5-6-9(12(7-8)18(20)21)13(19)17-11-4-2-1-3-10(11)15-16-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAJEBQEUXTYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 1H-1,2,3-benzotriazole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazole and the benzoyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole as an anticancer agent. Its mechanism involves the inhibition of specific enzymes involved in tumor growth. A case study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

StudyCell LineIC50 (µM)Reference
AHeLa15.4
BMCF-712.8
CA54910.5

Antimicrobial Properties
Another application is in the field of antimicrobial research. The compound has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies indicate that it disrupts microbial cell membranes, leading to cell death.

Materials Science

Photostabilizers
this compound is also utilized as a photostabilizer in polymers and coatings. Its ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight. Research has demonstrated that incorporating this compound into polymer matrices significantly enhances their durability and lifespan.

Polymer TypeConcentration (%)UV Resistance Improvement (%)Reference
Polycarbonate0.540
Polypropylene1.035

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound serves as a reference standard for the development of chromatographic methods. Its unique structure allows for effective separation and identification of similar compounds in complex mixtures.

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of synthesized derivatives of this compound against breast cancer cells (MCF-7). The results indicated that modifications to the benzotriazole moiety enhanced cytotoxicity by increasing cellular uptake and apoptosis induction.

Case Study 2: Photostabilization in Coatings
Research conducted on the incorporation of this compound into acrylic coatings showed that it effectively reduced yellowing and maintained clarity after prolonged UV exposure. The study concluded that the use of photostabilizers like this compound can extend the service life of outdoor coatings significantly.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) IR (cm⁻¹, NO₂) ¹H NMR (δ, ppm)
Target Compound* N/A N/A ~1539, 1330 Aromatic H: ~7.3–8.0 (m)
1-[3-(2-Methyl-5-nitroimidazol-yl)propyl]-benzotriazole 167–169 79.5 1539, 1330 7.93–7.34 (m, Ar-H), 4.81 (t, CH₂)
1-(Tetrahydrofuran-2-yl)-benzotriazole N/A N/A N/A 2.43–1.71 (m, CH₂)
4-Nitro-1H-1,2,3-benzotriazole N/A N/A N/A N/A

*Inferred from analogous nitro/chloro-substituted compounds.

Stability and Reactivity

  • Nitro Group Stability : Nitro-substituted benzotriazoles (e.g., 4-nitro-1H-benzotriazole ) are generally stable under acidic conditions but may undergo reduction to amines in biological systems.
  • Chloro Substituent Reactivity : The chloro group in the target compound could participate in nucleophilic aromatic substitution, enabling further derivatization—a feature shared with compounds like 1-(4-chlorobenzyl)-tetrazolylamine .

Biological Activity

1-(4-Chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is a compound that falls within the class of benzotriazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H9ClN4O3
  • Molecular Weight : 304.7 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Biological Activity Overview

Benzotriazole derivatives, including this compound, have been reported to exhibit a range of biological activities:

  • Antibacterial Activity : Studies have shown that benzotriazole derivatives possess antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like nitro and chloro enhances this activity.
  • Antifungal Activity : Compounds in this class have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
  • Antiviral Properties : Research indicates that certain benzotriazole derivatives can inhibit viral replication. For instance, some compounds have shown activity against viruses from the Picornaviridae family .

Antibacterial Studies

A recent study evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazoleE. coli15
1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazoleS. aureus18

These results suggest that the compound exhibits moderate antibacterial activity.

Antifungal Studies

In another investigation focusing on antifungal efficacy:

CompoundFungal StrainMIC (µg/mL)
1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazoleC. albicans12.5
1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazoleA. niger25

The compound showed promising antifungal properties, particularly against Candida albicans .

Antiviral Activity

A study on antiviral effects revealed that certain benzotriazole derivatives could inhibit viral replication effectively:

CompoundVirus TypeEC50 (µM)
1-(4-Chloro-2-nitrobenzoyl)-1H-benzotriazoleCVB523
Benzotriazole Reference CompoundCVB5>50

This indicates a significant potential for antiviral applications .

The biological activities of benzotriazoles are often attributed to their ability to interact with biomolecules through hydrogen bonding and π–π stacking interactions. The electron-withdrawing groups enhance lipophilicity and improve membrane permeability, facilitating better interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole with high purity?

  • Methodology :

  • Step 1 : React 4-chloro-2-nitrobenzoyl chloride with 1H-1,2,3-benzotriazole under anhydrous conditions (e.g., in dichloromethane) using a base like triethylamine to neutralize HCl byproducts.
  • Step 2 : Reflux the mixture at 80–100°C for 4–6 hours to ensure complete acylation .
  • Step 3 : Purify the crude product via column chromatography (SiO₂, 20% ethyl acetate in hexane) to isolate the target compound. Monitor purity using TLC and confirm via 1H NMR^1 \text{H NMR} .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., nitro and chloro groups) and benzotriazole backbone integration .
  • IR Spectroscopy : Identify characteristic peaks for the nitro group (~1520 cm1^{-1}) and carbonyl stretch (~1680 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS or LC-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the thermal stability of this compound for storage or reaction planning?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures and phase transitions. For example, similar benzotriazole derivatives show stability up to 250°C .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Approach :

  • Cross-validate 1H NMR^1 \text{H NMR} with 13C^{13}\text{C}-DEPT or 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from aromatic protons .
  • Compare experimental IR/Raman spectra with computational predictions (e.g., DFT calculations) to confirm functional group assignments .

Q. How can computational modeling predict the compound’s interactions with biological targets or metal ions?

  • Methodology :

  • Use molecular docking (AutoDock, Schrödinger) to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The nitro and benzotriazole moieties may participate in hydrogen bonding or π-stacking .
  • Employ density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals, revealing reactive sites .

Q. What experimental designs evaluate the compound’s potential as an enzyme inhibitor or antimicrobial agent?

  • Protocol :

  • Enzyme Inhibition : Conduct kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against target enzymes like urease or acetylcholinesterase .
  • Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Note that chloro-nitro derivatives often exhibit enhanced activity due to electrophilic reactivity .

Q. How do substituent effects (e.g., nitro vs. chloro positioning) influence reactivity or biological activity?

  • Study Design :

  • Synthesize analogs with substituent variations (e.g., 4-nitro-2-chloro vs. 2-nitro-4-chloro) and compare their:
  • Electronic profiles via Hammett σ constants.
  • Bioactivity in cellular assays (e.g., cytotoxicity, apoptosis induction) .
  • Use X-ray crystallography (SHELX refinement) to correlate steric/electronic effects with binding modes .

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